molecular formula C15H18BrN3O3 B3848500 N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide

N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide

Cat. No. B3848500
M. Wt: 368.23 g/mol
InChI Key: OCNVANOGSPDKRX-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide, also known as Br-MBAH, is a hydrazone derivative that has gained attention in recent years due to its potential as a therapeutic agent. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In

Mechanism of Action

The mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide is not fully understood. However, it has been suggested that its anti-inflammatory effects may be due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. Its anti-cancer effects may be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. The anti-microbial activity of N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines in vitro and in vivo. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide has been shown to have anti-microbial activity against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide in lab experiments is its broad range of biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects, making it a versatile compound for research. Additionally, its synthesis method is relatively simple and yields a high purity of the compound. However, one limitation of using N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its anti-cancer effects make it a promising candidate for cancer treatment. Further studies are needed to fully understand the mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide and its potential applications in the field of medicine.

Scientific Research Applications

N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide has demonstrated anti-microbial activity against a range of bacterial strains.

properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O3/c1-22-13-6-5-12(16)9-11(13)10-17-18-14(20)15(21)19-7-3-2-4-8-19/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNVANOGSPDKRX-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-oxo-2-(piperidin-1-yl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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